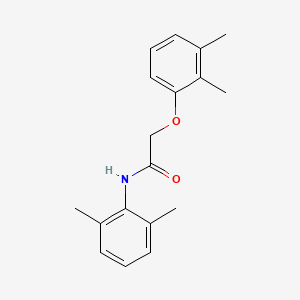![molecular formula C17H21N3S B5546481 1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine," often involves the nucleophilic substitution reactions, where piperazine acts as a nucleophile towards activated halogenated compounds or through the reaction of piperazine with aldehydes or ketones in the presence of reducing agents. A notable example includes the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, highlighting the versatility of piperazine chemistry in producing a wide array of substituted derivatives for further pharmacological testing (Tung, 1957).
Molecular Structure Analysis
X-ray crystallography studies have provided detailed insights into the molecular structure of piperazine derivatives. For example, the crystal and molecular structure determination by X-ray analysis revealed the presence of chair conformation in the piperazine ring, indicating a common structural feature among piperazine derivatives. This conformational aspect is crucial for the interaction of these molecules with biological targets (Özbey et al., 1998).
Chemical Reactions and Properties
The chemical reactions involving piperazine derivatives can vary widely, depending on the functional groups attached to the piperazine core. Piperazine derivatives undergo reactions such as N-alkylation, acylation, and sulfonylation, providing a methodological basis for the synthesis of a diverse range of compounds with potential biological activities. These reactions are instrumental in the development of compounds with improved pharmacological properties (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine" and related compounds, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration and the nature of substituents on the piperazine ring. For instance, the introduction of a piperazine unit has been shown to significantly enhance the aqueous solubility and improve oral absorption in pharmacological candidates, demonstrating the impact of molecular modifications on the physical properties of these compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and pharmacological activity, are profoundly affected by the substituents on the piperazine nucleus. The versatility of piperazine chemistry allows for the synthesis of compounds with a wide range of biological activities, from antibacterial to antipsychotic effects. The structural diversity obtained through chemical modifications on the piperazine ring underscores the compound's potential in drug discovery and development (Matsumoto & Minami, 1975).
Scientific Research Applications
Antibacterial Agents
Research on derivatives related to "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine" includes the development of pyrido(2,3-d)pyrimidine antibacterial agents. These compounds have shown significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the piperazine moiety can enhance their antibacterial efficacy (Matsumoto & Minami, 1975).
Pharmacological Properties
The pharmacological screening of 4-piperazinopyrimidines with a methylthio substituent has revealed a profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the diverse potential therapeutic applications of these compounds, particularly in addressing nausea and psychological disorders (Mattioda et al., 1975).
properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-21-16-7-5-15(6-8-16)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHONQCPPVKHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylthio)benzyl]-4-(2-pyridinyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)


![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)